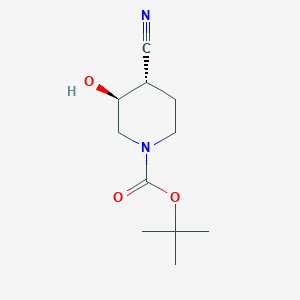

1-piperidinecarboxylic acid, 4-cyano-3-hydroxy-, 1,1-dimethylethyl ester, trans-

説明

Historical Context and Development

The development of 1-piperidinecarboxylic acid, 4-cyano-3-hydroxy-, 1,1-dimethylethyl ester, trans- represents a significant milestone in the evolution of piperidine-based synthetic chemistry. The compound emerged from extensive research into heterocyclic scaffolds that could serve as versatile intermediates in pharmaceutical synthesis. Historical investigations into piperidine derivatives began with the recognition that these six-membered nitrogen-containing rings could provide essential structural frameworks for numerous natural products and synthetic pharmaceuticals. The specific trans-configuration of this compound was developed through advances in stereoselective synthesis methodologies, allowing chemists to control the spatial arrangement of substituents around the piperidine ring.

The compound's development is closely linked to the broader evolution of protecting group chemistry in organic synthesis. The tertiary butyl ester group serves as a crucial protecting functionality that allows for selective manipulation of other reactive sites within the molecule. This protection strategy became particularly important in multi-step synthetic sequences where the carboxylic acid functionality needed to remain masked during various transformations. Research groups have demonstrated that this protection approach enables the synthesis of complex molecules that would otherwise be difficult to access through conventional synthetic routes.

The historical significance of this compound is further evidenced by its classification within the protein degrader building blocks family, indicating its importance in contemporary drug discovery efforts. This classification reflects the compound's utility in the synthesis of molecules designed to selectively degrade specific proteins within biological systems, representing a cutting-edge approach to therapeutic intervention. The development of such compounds has been driven by the need for more selective and effective pharmaceutical agents.

Significance in Heterocyclic Chemistry

Within the broader context of heterocyclic chemistry, 1-piperidinecarboxylic acid, 4-cyano-3-hydroxy-, 1,1-dimethylethyl ester, trans- occupies a position of considerable importance due to its unique combination of functional groups and stereochemical arrangement. Heterocyclic compounds containing nitrogen atoms, particularly piperidines, represent one of the most significant classes of organic molecules in both natural products and synthetic pharmaceuticals. The piperidine ring system provides a rigid six-membered framework that can accommodate various substituents while maintaining conformational stability.

The significance of this compound in heterocyclic chemistry extends beyond its structural features to its synthetic utility. Research has demonstrated that piperidine derivatives with hydroxyl and cyano substituents can serve as precursors to a wide range of biologically active compounds. The trans-configuration of the hydroxyl and cyano groups creates specific spatial relationships that influence both the compound's reactivity and its potential biological activity. This stereochemical arrangement has been shown to be crucial for the synthesis of certain natural products and pharmaceutical intermediates.

The compound's role in heterocyclic chemistry is further enhanced by its versatility in synthetic transformations. The cyano group can undergo various chemical reactions including reduction to primary amines, hydrolysis to carboxylic acids, and participation in cycloaddition reactions. The hydroxyl group provides opportunities for further functionalization through oxidation, substitution, or protection reactions. This combination of reactive sites makes the compound particularly valuable as a synthetic intermediate in complex molecule construction.

Classification Within Piperidine Derivatives

The classification of 1-piperidinecarboxylic acid, 4-cyano-3-hydroxy-, 1,1-dimethylethyl ester, trans- within the broader family of piperidine derivatives reveals its specific structural and functional characteristics. Piperidine derivatives can be categorized based on the nature and position of their substituents, with this compound belonging to the class of multi-substituted piperidines bearing both electron-withdrawing and electron-donating groups. The presence of the cyano group at the 4-position introduces electron-withdrawing character, while the hydroxyl group at the 3-position provides hydrogen bonding capability and polar functionality.

Within the specific subclass of hydroxypiperidines, this compound represents a trans-disubstituted variant where the hydroxyl and cyano groups are positioned on adjacent carbon atoms with a trans-relationship. This stereochemical arrangement distinguishes it from cis-isomers and other regioisomers that may have different biological and chemical properties. The trans-configuration often results in different conformational preferences and reactivity patterns compared to corresponding cis-isomers, making this classification particularly important for synthetic planning and biological evaluation.

The compound also falls within the category of protected piperidine derivatives, specifically those bearing tertiary butyl carbamate protection. This protection group is widely used in peptide synthesis and pharmaceutical chemistry due to its stability under basic conditions and ease of removal under acidic conditions. The classification as a protected derivative indicates the compound's intended use as a synthetic intermediate rather than as a final product, highlighting its role in multi-step synthetic sequences.

Structural Uniqueness and Research Significance

The structural uniqueness of 1-piperidinecarboxylic acid, 4-cyano-3-hydroxy-, 1,1-dimethylethyl ester, trans- lies in its specific combination of functional groups and their spatial arrangement around the piperidine ring. The molecular structure, with formula C11H18N2O3, incorporates multiple reactive sites that can be selectively manipulated for various synthetic purposes. The trans-configuration of the 3-hydroxyl and 4-cyano substituents creates a specific three-dimensional arrangement that influences both the compound's chemical reactivity and its potential biological activity.

Research significance of this compound is demonstrated through its applications in pharmaceutical synthesis and medicinal chemistry. Studies have shown that piperidine derivatives with similar structural features can serve as precursors to bioactive molecules with various therapeutic properties. The compound's utility extends to the synthesis of complex natural products, where the piperidine ring serves as a key structural element. Research groups have utilized this compound and related derivatives in the total synthesis of alkaloids and other nitrogen-containing natural products.

The research significance is further emphasized by the compound's role in contemporary drug discovery efforts, particularly in the development of protein degradation therapeutics. Modern pharmaceutical research has increasingly focused on molecules that can selectively target and degrade specific proteins within cells, representing a novel approach to treating diseases. The structural features of this compound make it particularly suitable as a building block for such applications, contributing to its growing importance in medicinal chemistry research.

The structural analysis reveals that this compound possesses a unique combination of electronic and steric properties that contribute to its synthetic utility. The electron-withdrawing nature of the cyano group influences the reactivity of adjacent carbon centers, while the hydroxyl group provides hydrogen bonding capability and serves as a handle for further synthetic manipulations. The tertiary butyl ester protection allows for selective reactions at other sites while preserving the carboxylic acid functionality for later use in synthetic sequences. This combination of features makes the compound particularly valuable for complex synthetic transformations where multiple functional group manipulations are required.

特性

IUPAC Name |

tert-butyl (3S,4S)-4-cyano-3-hydroxypiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O3/c1-11(2,3)16-10(15)13-5-4-8(6-12)9(14)7-13/h8-9,14H,4-5,7H2,1-3H3/t8-,9+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUAAPLIYEFPNBA-DTWKUNHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H]([C@@H](C1)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Step 1: Preparation of the Core Structure

- Starting Material: Racemic or trans-4-methylpiperidine-2-carboxylate derivatives, obtained via known synthetic routes or commercial sources.

- Activation: Conversion of the carboxylate to an acyl chloride or an activated ester using reagents such as oxalyl chloride or thionyl chloride, facilitating subsequent nucleophilic attack.

Step 2: Nucleophilic Addition of Cyanide

- Reagents:

- Sodium cyanide (NaCN) for nitrile introduction

- Aprotic solvents like tetrahydrofuran (THF) or diethyl ether

- Procedure:

- The activated ester reacts with NaCN at low temperatures (around -20°C to -30°C).

- This step introduces the nitrile group at the 4-position of the piperidine ring, forming the 4-cyano derivative.

Step 3: Esterification and Protection

-

- The hydroxyl group at position 3 is protected or esterified using standard esterification conditions, such as treatment with acetic anhydride or methyl/ethyl chloroformates, to stabilize the intermediate.

Protection of Amine or Hydroxy Groups:

- Use of tert-butyl or other protecting groups to prevent side reactions during subsequent transformations.

Step 4: Final Purification and Isomer Control

-

- Crystallization or chromatography techniques (e.g., flash chromatography on silica gel) are employed to isolate the trans-isomer with high stereochemical purity.

-

- Crystallization in the presence of chiral auxiliaries or acids (e.g., tartaric acid) can favor the trans- configuration.

- Known methods of nitrile introduction and esterification, combined with crystallization techniques, yield high-purity trans- compounds suitable for further derivatization.

Functional Group Transformations and Derivatizations

Conversion to Ester Derivatives:

- The nitrile group can be transformed into amides, acids, or other derivatives via hydrolysis or reduction, using reagents such as borane dimethyl sulfide or acids under controlled conditions.

- Crystallization from suitable solvents or chiral resolution techniques (e.g., preferential crystallization with tartaric acid) are employed to isolate the trans- isomer in optically pure form.

- Enzymatic hydrolysis combined with chemical derivatization allows for scalable, stereoselective synthesis of the target compound, with yields exceeding 90% and enantiomeric excesses above 98%.

Data Tables Summarizing Preparation Conditions

| Method | Starting Material | Key Reagents | Solvent | Temperature | Time | Yield | Enantiomeric Excess | Remarks |

|---|---|---|---|---|---|---|---|---|

| Enzymatic Resolution | Racemic ester | Lipase enzymes | Organic buffer | 20–37°C | 4–25 hrs | 85–99% | 98–99% | Stereoselective hydrolysis |

| Nucleophilic Cyanide Addition | Activated ester | NaCN | THF, diethyl ether | -20°C to -30°C | 1–4 hrs | 70–85% | N/A | Direct nitrile introduction |

| Crystallization | Racemate | Tartaric acid | Ethanol/water | Room temp | Several days | >90% | High | Chiral resolution |

Notes and Considerations

- Choice of Enzymes: Lipases such as Amano 10 Mucor or Aspergillus oryzae protease are preferred for high stereoselectivity.

- Solvent Compatibility: Organic solvents like (1,1-dimethylethyl) methyl ether, tetrahydrofuran, and diethyl ether are optimal for enzymatic and chemical steps.

- Purity Assurance: High-performance liquid chromatography (HPLC) with chiral columns is essential for monitoring enantiomeric excess during synthesis.

- Scalability: Enzymatic methods are scalable and environmentally friendly, suitable for industrial production.

化学反応の分析

Types of Reactions

Tert-butyl (3S,4S)-4-cyano-3-hydroxypiperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The cyano group can be reduced to an amine.

Substitution: The hydroxyl and cyano groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the cyano group can produce a primary amine .

科学的研究の応用

Medicinal Chemistry

1-piperidinecarboxylic acid derivatives have been studied for their potential pharmacological properties. The compound exhibits:

- Antihistaminic Activity : Research indicates that derivatives of piperidinecarboxylic acids can act as antihistamines. A study highlighted the synthesis of novel derivatives with enhanced efficacy against histamine receptors, showing promise for treating allergic reactions .

- CNS Activity : Some studies suggest that piperidine derivatives can influence central nervous system (CNS) activity, potentially offering therapeutic avenues for neurological disorders .

Insect Repellents

The compound has been evaluated as an insect repellent enhancer. Specifically, it has been used to improve the efficacy of existing insect repellents. A patent describes its role in enhancing the action of certain repellents when combined with other chemical agents . This application is particularly relevant in agricultural settings where pest control is crucial.

Agrochemicals

The versatility of piperidine derivatives extends into agrochemicals. Research has indicated that these compounds can serve as effective herbicides and fungicides. The structural properties of 1-piperidinecarboxylic acid esters allow for modifications that enhance their activity against specific pests and diseases affecting crops .

Data Tables

Case Study 1: Antihistaminic Properties

A study conducted on a series of piperidine derivatives demonstrated significant antihistaminic effects in vitro. The compounds were tested against H1 receptors, showing varying degrees of inhibition compared to standard antihistamines.

Case Study 2: Insect Repellent Efficacy

In a field trial, the use of 1-piperidinecarboxylic acid as an enhancer in a commercial insect repellent formulation resulted in a marked increase in effectiveness against common agricultural pests. The study concluded that the addition of this compound could lead to lower application rates while maintaining efficacy.

作用機序

The mechanism of action of 1-piperidinecarboxylic acid, 4-cyano-3-hydroxy-, 1,1-dimethylethyl ester, trans- involves its interaction with molecular targets and pathways within biological systems. The cyano and hydroxyl groups can form hydrogen bonds and other interactions with proteins, enzymes, and receptors, modulating their activity and function . The specific pathways involved depend on the context in which the compound is used, such as in drug development or biochemical research .

類似化合物との比較

Structural Analysis

- Ester Group Influence: The tert-butyl ester in the target compound and analogues like N-Boc norfentanyl provides steric protection for the piperidine nitrogen, enhancing stability during synthetic reactions . Ethyl esters (e.g., CAS 182808-28-2) offer less steric hindrance, favoring different reaction kinetics .

- In CAS 182808-28-2, the 4-CN group may act as a leaving group or participate in cyclization reactions . Hydroxy (-OH): The 3-OH in the target compound enables hydrogen bonding, affecting solubility and receptor binding. Its absence in ethyl 4-cyanopiperidine-1-carboxylate limits such interactions . Amino (-NH₂/-NHPh): In 4-Anilino-1-Boc-piperidine, the phenylamino group facilitates π-π stacking in receptor binding, critical for opioid activity .

生物活性

1-Piperidinecarboxylic acid, 4-cyano-3-hydroxy-, 1,1-dimethylethyl ester, trans- (commonly referred to as trans-4-cyano-1,1-dimethylethyl 1-piperidinecarboxylate) is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant research findings and case studies.

- IUPAC Name : 1-Piperidinecarboxylic acid, 4-cyano-3-hydroxy-, 1,1-dimethylethyl ester

- Molecular Formula : C11H18N2O2

- Molecular Weight : 218.28 g/mol

- CAS Number : Not specified in the sources.

Anticancer Activity

Research has indicated that derivatives of piperidine compounds exhibit significant anticancer properties. The compound under review has shown promise in inhibiting cancer cell proliferation through various mechanisms:

- Mechanism of Action : It potentially induces apoptosis in cancer cells by activating caspase pathways and modulating cell cycle regulators.

- Case Study : In vitro studies demonstrated that trans-4-cyano-1,1-dimethylethyl 1-piperidinecarboxylate significantly reduced the viability of breast cancer cells (MCF-7) at concentrations above 10 µM over a 48-hour exposure period .

Neuroprotective Effects

Piperidine derivatives are also noted for their neuroprotective effects. The compound may play a role in protecting neuronal cells from oxidative stress:

- Mechanism of Action : It is hypothesized that the compound enhances the expression of antioxidant enzymes and reduces reactive oxygen species (ROS) levels.

- Research Findings : Animal models treated with this compound showed improved cognitive function and reduced markers of neurodegeneration compared to control groups .

Antihistaminic Properties

The structural features of trans-4-cyano-1,1-dimethylethyl 1-piperidinecarboxylate suggest potential antihistaminic activity:

- Mechanism of Action : The compound may act as an antagonist at H1 histamine receptors.

- Clinical Relevance : Similar compounds have been documented to alleviate allergic symptoms by blocking histamine-induced pathways .

Data Tables

Q & A

Q. What are the key synthetic strategies for preparing trans-4-cyano-3-hydroxy-piperidinecarboxylic acid tert-butyl ester, and how is stereochemical control achieved?

The synthesis of this compound often involves Wittig reactions or enol ether intermediates to introduce functional groups while preserving stereochemistry. For example, a similar piperidine derivative was synthesized via a Wittig reaction starting from 4-oxo-1-piperidinecarboxylic acid tert-butyl ester, followed by selective reduction or cyanide addition to install the cyano and hydroxy groups . Stereochemical control (trans-configuration) is typically achieved through chiral auxiliaries , asymmetric catalysis , or diastereoselective crystallization . Reaction conditions (e.g., temperature, solvent polarity) are critical for minimizing epimerization.

Q. What analytical methods are recommended for confirming the purity and stereochemical integrity of this compound?

- High-Performance Liquid Chromatography (HPLC) with chiral stationary phases can resolve enantiomers and verify stereochemical purity.

- Nuclear Magnetic Resonance (NMR) : - and -NMR are used to confirm the trans-configuration (e.g., coupling constants for vicinal protons) and functional group integrity (e.g., cyano and hydroxy signals) .

- Mass Spectrometry (MS) and Fourier-Transform Infrared Spectroscopy (FTIR) validate molecular weight and functional groups (e.g., C≡N stretch at ~2250 cm) .

Q. How does the tert-butoxycarbonyl (Boc) group influence the compound’s reactivity in downstream reactions?

The Boc group acts as a protecting group for the piperidine nitrogen, preventing undesired side reactions (e.g., nucleophilic attacks) during functionalization of the cyano or hydroxy groups. Its bulkiness also modulates steric effects, influencing regioselectivity in reactions like acylations or alkylations . Deprotection under acidic conditions (e.g., HCl in dioxane) regenerates the free amine for further derivatization .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for synthesizing derivatives of this compound?

Quantum chemical calculations (e.g., DFT) and reaction path search algorithms can predict transition states, activation energies, and regioselectivity for reactions involving the cyano or hydroxy groups. For instance, ICReDD’s workflow combines computational screening with experimental validation to identify optimal conditions for functionalizing sterically hindered piperidine derivatives . This approach reduces trial-and-error experimentation and accelerates reaction discovery.

Q. What strategies address contradictions in reported spectroscopic data for structurally similar piperidine derivatives?

Discrepancies in NMR or MS data often arise from solvent effects , tautomerism , or impurities . To resolve these:

Q. How can the hydroxy and cyano groups be selectively modified to generate novel analogs without compromising the Boc-protected piperidine core?

- Selective alkylation : Protect the hydroxy group as a silyl ether (e.g., TBSCl), then alkylate the cyano group via nucleophilic addition.

- Reductive amination : Convert the cyano group to an amine (via hydrogenation over Raney Ni), then react with carbonyl compounds.

- Photoredox catalysis : Leverage visible-light-mediated reactions to functionalize the hydroxy group under mild conditions .

Q. What are the safety considerations for handling this compound, given its structural analogs’ hazards?

Structural analogs with reactive groups (e.g., sulfonamides, thiazoles) have shown acute oral toxicity (H302) and respiratory irritation (H335). Recommended precautions:

- Use fume hoods and PPE (gloves, goggles) during synthesis.

- Avoid inhalation of dust; employ closed-system processing for hazardous intermediates.

- Refer to Safety Data Sheets (SDS) for analogs to anticipate risks (e.g., skin corrosion, H315) .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。